molecular formula C10H13FO2 B7903076 (5-Fluoro-2-propoxyphenyl)methanol

(5-Fluoro-2-propoxyphenyl)methanol

Cat. No.: B7903076
M. Wt: 184.21 g/mol
InChI Key: UFRJNGGFOUQIAS-UHFFFAOYSA-N
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Description

(5-Fluoro-2-propoxyphenyl)methanol is a fluorinated benzyl alcohol derivative featuring a propoxy group at the 2-position and a fluoro substituent at the 5-position of the aromatic ring. Fluorinated aromatic alcohols are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts. The propoxy group may increase steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

(5-fluoro-2-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJNGGFOUQIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Fluoro-2-propoxybenzaldehyde or 5-Fluoro-2-propoxybenzoic acid.

    Reduction: 5-Fluoro-2-propoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects

  • Fluoro vs. This could improve binding affinity in biological targets .
  • Propoxy vs.
  • Benzyloxy vs. Alkoxy : The 5-benzyloxy group in ’s compound introduces π-π stacking capabilities, which are absent in the target compound’s simpler propoxy group .

Alcohol Positioning and Reactivity

  • Primary vs. Secondary Alcohols : The target compound’s primary alcohol (attached to the benzyl carbon) may exhibit higher nucleophilicity than the secondary alcohol in ’s analog, influencing derivatization reactions .

Research Implications

  • Pharmaceutical Applications : The target compound’s fluoro-propoxy combination may optimize pharmacokinetic profiles for CNS drugs, balancing lipophilicity and metabolic stability.
  • Material Science : The benzyloxy analog () highlights how aromatic substituents can tailor UV absorption or thermal stability, a consideration for polymer design .

Biological Activity

(5-Fluoro-2-propoxyphenyl)methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom at the para position relative to a propoxy group on a phenolic ring. This configuration is significant as it influences the compound's physicochemical properties, such as solubility and reactivity, which in turn affect its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Details Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryModulates cytokine production in macrophages; reduces inflammation markers.
CytotoxicityInduces apoptosis in cancer cell lines; IC50 values indicate significant potency.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound inhibited the growth of both Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Testing

The cytotoxic effects of this compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting a promising anticancer profile.

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